molecular formula C8H4Cl2N2O3 B3048916 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione CAS No. 185963-61-5

6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione

Cat. No. B3048916
CAS RN: 185963-61-5
M. Wt: 247.03 g/mol
InChI Key: ARKGKVREZHSFPF-UHFFFAOYSA-N
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Description

6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C8H4Cl2N2O3. It is a part of the quinazoline family, which are unique pharmacophore groups that contribute to the structure of drug agents widely used in medical chemistry .


Synthesis Analysis

The synthesis of 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione involves a one-pot two-step reaction . The starting material, methyl anthranilate, undergoes this reaction to give the key intermediate . The synthesis of these compounds typically consists of two or more different covalently linked bioactive fragments (pharmacophores) and operate via the activation of several mechanisms at single or multiple targets .


Molecular Structure Analysis

The molecular structure of 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione is based on the quinazoline cycle and hydroxamic acids . The combination of these pharmacophores in one molecule leads to promising new compounds .


Chemical Reactions Analysis

The chemical reactions involving 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione are complex and multifaceted. The mechanism of these reactions involves the formation of an ethoxymethyleneamino derivative or Schiff base followed by cyclocondensation .

Future Directions

The future directions for the study of 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione are promising. The combination of several functional pharmacophore groups in one molecule can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions . This makes it a potential basis for the development of effective drugs used in the complex treatment of oncological, infectious, and neurological diseases .

properties

IUPAC Name

6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O3/c9-3-1-4-6(5(10)2-3)11-8(14)12(15)7(4)13/h1-2,15H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKGKVREZHSFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N(C(=O)N2)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90414930
Record name 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90414930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione

CAS RN

185963-61-5
Record name 6,8-dichloro-3-hydroxy-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90414930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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